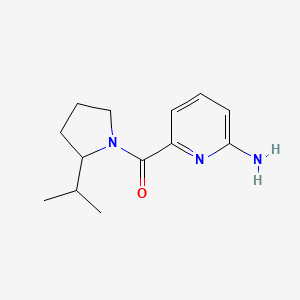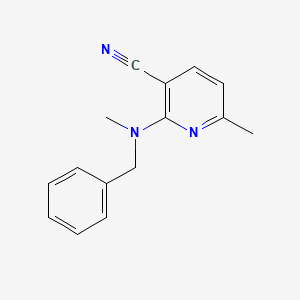![molecular formula C16H20BrN3O3 B14899870 Tert-butyl (S)-8-bromo-5-oxo-1,2,4,4a,5,6-hexahydro-3H-pyrazino[1,2-a]quinoxaline-3-carboxylate](/img/structure/B14899870.png)
Tert-butyl (S)-8-bromo-5-oxo-1,2,4,4a,5,6-hexahydro-3H-pyrazino[1,2-a]quinoxaline-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl (S)-8-bromo-5-oxo-1,2,4,4a,5,6-hexahydro-3H-pyrazino[1,2-a]quinoxaline-3-carboxylate is a complex organic compound that belongs to the class of quinoxalines. Quinoxalines are nitrogen-containing heterocyclic compounds known for their wide range of biological activities and applications in medicinal chemistry . The incorporation of tert-butyl and bromine groups into the quinoxaline structure enhances its biological activity and lipophilicity, making it a valuable compound for various scientific research applications .
Preparation Methods
The synthesis of tert-butyl (S)-8-bromo-5-oxo-1,2,4,4a,5,6-hexahydro-3H-pyrazino[1,2-a]quinoxaline-3-carboxylate involves multiple steps. One common synthetic route includes the condensation of tert-butyl-substituted isatins with benzene-1,2-diamine or thiosemicarbazide . The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired quinoxaline derivatives . Industrial production methods may involve the use of phosphate-based heterogeneous catalysts, such as mono-ammonium phosphate, di-ammonium phosphate, or triple-super phosphate, to prepare quinoxaline derivatives efficiently .
Chemical Reactions Analysis
Tert-butyl (S)-8-bromo-5-oxo-1,2,4,4a,5,6-hexahydro-3H-pyrazino[1,2-a]quinoxaline-3-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. For example, the tert-butyl group can be selectively hydroxylated using a highly electrophilic manganese catalyst in the presence of hydrogen peroxide . This reaction results in the formation of primary alcohols as the major products . Additionally, the compound can react with hydrogen chloride to form tert-butyl chloride .
Scientific Research Applications
Tert-butyl (S)-8-bromo-5-oxo-1,2,4,4a,5,6-hexahydro-3H-pyrazino[1,2-a]quinoxaline-3-carboxylate has several scientific research applications. In medicinal chemistry, quinoxaline derivatives are known for their antifungal, antibacterial, antiviral, and anticancer properties . They are used in the development of drugs to treat infectious diseases, cancer, and other medical conditions . The compound’s unique structure and biological activity make it a valuable candidate for drug discovery and development .
Mechanism of Action
The mechanism of action of tert-butyl (S)-8-bromo-5-oxo-1,2,4,4a,5,6-hexahydro-3H-pyrazino[1,2-a]quinoxaline-3-carboxylate involves its interaction with molecular targets and pathways in biological systems. Quinoxaline derivatives, including this compound, can cause DNA damage, leading to apoptosis (programmed cell death) in cancer cells . The compound’s ability to intercalate into DNA and generate reactive oxygen species contributes to its cytotoxic effects .
Comparison with Similar Compounds
Tert-butyl (S)-8-bromo-5-oxo-1,2,4,4a,5,6-hexahydro-3H-pyrazino[1,2-a]quinoxaline-3-carboxylate is unique due to the presence of the tert-butyl and bromine groups, which enhance its biological activity and lipophilicity . Similar compounds include other quinoxaline derivatives, such as 1,2,4-triazino[5,6-b]indole-3-thiols and indolo[2,3-b]quinoxalines . These compounds also exhibit significant biological activity and are used in medicinal chemistry for their therapeutic potential .
Properties
Molecular Formula |
C16H20BrN3O3 |
|---|---|
Molecular Weight |
382.25 g/mol |
IUPAC Name |
tert-butyl (4aS)-8-bromo-5-oxo-2,4,4a,6-tetrahydro-1H-pyrazino[1,2-a]quinoxaline-3-carboxylate |
InChI |
InChI=1S/C16H20BrN3O3/c1-16(2,3)23-15(22)19-6-7-20-12-5-4-10(17)8-11(12)18-14(21)13(20)9-19/h4-5,8,13H,6-7,9H2,1-3H3,(H,18,21)/t13-/m0/s1 |
InChI Key |
IMJNAQMJMFMGAH-ZDUSSCGKSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCN2[C@@H](C1)C(=O)NC3=C2C=CC(=C3)Br |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN2C(C1)C(=O)NC3=C2C=CC(=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


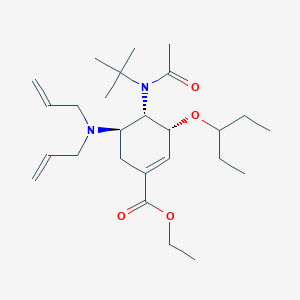
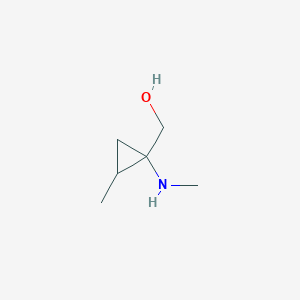


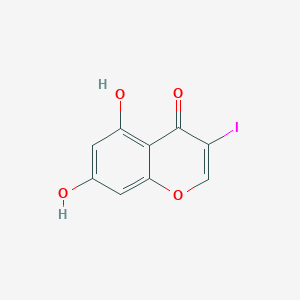
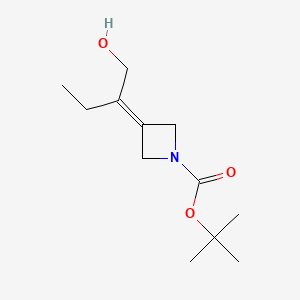


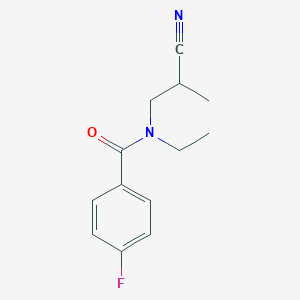
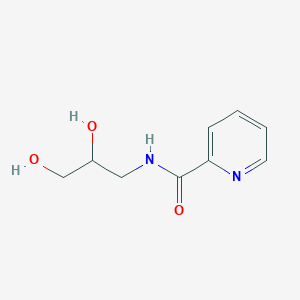
![tert-Butyl 2'-(((trifluoromethyl)sulfonyl)oxy)-5',6'-dihydrospiro[piperidine-4,4'-pyrrolo[1,2-b]pyrazole]-1-carboxylate](/img/structure/B14899869.png)
